molecular formula C11H9FO2 B2502464 [5-(2-Fluorophenyl)furan-2-yl]methanol CAS No. 637728-08-6

[5-(2-Fluorophenyl)furan-2-yl]methanol

Cat. No. B2502464
CAS RN: 637728-08-6
M. Wt: 192.189
InChI Key: GRBAYIDPCJTCMH-UHFFFAOYSA-N
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Description

“[5-(2-Fluorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H9FO2 . It has a molecular weight of 192.189 . The compound is involved in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of this compound involves the use of 5-hydroxymethylfurfural (HMF) dissolved in anhydrous tetrahydrofuran (THF). The fluoro-Grignard reagent (4-fluorophenyl magnesium bromide) is added to the solution slowly at ice-water bath conditions. The mixture is then stirred for 30 minutes at room temperature. Subsequently, a saturated ammonium chloride solution is added, and the mixture is stirred for another 30 minutes. The solution is later extracted three times with ethyl acetate, and the organic phases are combined. The product is further purified by column chromatography .


Molecular Structure Analysis

The molecular structure of “[5-(2-Fluorophenyl)furan-2-yl]methanol” is characterized by the presence of a furan ring attached to a fluorophenyl group and a methanol group . The crystal structure of the compound is monoclinic, with a = 12.0648 (9) Å, b = 8.3896 (5) Å, c = 10.5727 (9) Å, β = 104.204 (8)° .

Scientific Research Applications

Catalytic Synthesis and Chemical Transformations

  • Phosphomolybdic Acid Catalysis : A study demonstrates the utility of phosphomolybdic acid as a highly efficient solid acid catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol derivatives through aza-Piancatelli rearrangement. This method offers good yields, high selectivity, and short reaction times (B. Reddy et al., 2012).
  • Aza-Piancatelli Rearrangement/Michael Reaction : Another application involves the use of In(OTf)3 to catalyze tandem aza-Piancatelli rearrangement/Michael reaction, transforming furan-2-yl(phenyl)methanol derivatives to 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is characterized by good yields, high selectivity, and low catalyst loading (B. Reddy et al., 2012).

Enzymatic Oxidation

  • Enzyme-catalyzed Oxidation : An innovative enzymatic process has been discovered for the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a valuable biobased chemical, using a FAD-dependent enzyme. This enzymatic process efficiently converts [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, which is crucial for producing biodegradable plastics (W. Dijkman et al., 2014).

Reductive Amination

  • Biobased HMF Derivatives : Research into reductive amination of 5-(hydroxymethyl)furfural (HMF) has developed a simple method for converting HMF to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol. This process highlights the potential of HMF as a renewable building block for various derivatives, offering high yields and minimal purification requirements (A. Cukalovic & C. Stevens, 2010).

Chemoenzymatic Synthesis

  • Asymmetric Acylation : The chemoenzymatic synthesis of furan-based alcohols through lipase-catalyzed asymmetric acylation has been explored, demonstrating the potential of enzymatic reactions in creating enantiomerically enriched substances. This method has shown promise for preparing various furan-based compounds with high enantioselectivity (P. Hara et al., 2013).

properties

IUPAC Name

[5-(2-fluorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBAYIDPCJTCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Fluorophenyl)furan-2-yl]methanol

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